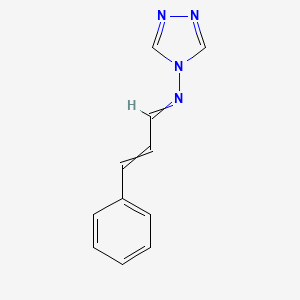
3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is an organic compound that features a phenyl group, a triazole ring, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the reaction of a phenyl-substituted aldehyde with a triazole derivative under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine involves its interaction with molecular targets in biological systems. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways . In anticancer applications, it has been shown to induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea: This compound also contains a triazole ring and a phenyl group but differs in its functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with different applications and properties.
Uniqueness
3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H |
InChI Key |
HIQAKCUTUJDMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















